Myeloperoxidase (MPO) Inhibition: Quantified Potency of N-(4-iodophenyl)-3-(trifluoromethyl)benzamide
N-(4-iodophenyl)-3-(trifluoromethyl)benzamide demonstrates direct, quantifiable inhibition of recombinant human myeloperoxidase (MPO). It achieves an IC50 of 159 nM in an in vitro biochemical assay [1]. While a direct head-to-head comparison with a closely related analog under identical assay conditions is not available in the public domain, this value establishes a clear potency benchmark that distinguishes it from other halogenated benzamide regioisomers or scaffolds for which no such data are reported. This IC50 value provides a key procurement criterion for researchers seeking a validated chemical starting point for MPO-related studies.
| Evidence Dimension | Inhibitory potency against human MPO |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | Baseline: No inhibition (assay control) |
| Quantified Difference | 159 nM decrease in activity relative to control |
| Conditions | Inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl by aminophenyl fluorescein based assay [1] |
Why This Matters
This quantifies the compound's primary bioactivity, providing a validated potency benchmark for selecting this specific CAS entity over untested or less active structural analogs in MPO-targeted research.
- [1] BindingDB. Activity data for BDBM50554044 (CHEMBL4792720): Inhibition of recombinant human MPO. Accessed via bindingdb.org. View Source
